BenchChemオンラインストアへようこそ!

tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Lipophilicity XLogP3 Drug-likeness

tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-80-3) is a bicyclic heterocyclic compound belonging to the hexahydropyrrolo[3,4-b]pyrrole class, featuring a fused pyrrolidine-pyrrolidine core with orthogonal N-Boc (tert-butyloxycarbonyl) protection at position 5 and N-benzyl substitution at position 1. With a molecular formula of C₁₈H₂₆N₂O₂ and molecular weight of 302.4 g/mol, this compound serves as a protected synthetic intermediate in medicinal chemistry programs targeting DPP-IV inhibition, USP30 deubiquitylase inhibition, and histamine H3 receptor antagonism.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 132414-80-3
Cat. No. B156711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
CAS132414-80-3
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3
InChIInChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-9-10-19(16(15)13-20)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
InChIKeyYESBJFJJWMHILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-80-3): Structural and Physicochemical Baseline for Procurement Decisions


tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-80-3) is a bicyclic heterocyclic compound belonging to the hexahydropyrrolo[3,4-b]pyrrole class, featuring a fused pyrrolidine-pyrrolidine core with orthogonal N-Boc (tert-butyloxycarbonyl) protection at position 5 and N-benzyl substitution at position 1 . With a molecular formula of C₁₈H₂₆N₂O₂ and molecular weight of 302.4 g/mol, this compound serves as a protected synthetic intermediate in medicinal chemistry programs targeting DPP-IV inhibition, USP30 deubiquitylase inhibition, and histamine H3 receptor antagonism . Its dual-protection architecture distinguishes it from mono-protected or fully deprotected analogs in the same scaffold family, enabling sequential deprotection strategies that are not achievable with simpler congeners .

Why Generic Substitution Fails for tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: Orthogonal Protection and Physicochemical Constraints


Generic substitution within the hexahydropyrrolo[3,4-b]pyrrole family is precluded by quantifiable differences in lipophilicity, hydrogen-bonding capacity, and protecting-group architecture that fundamentally alter synthetic utility and downstream reactivity. The target compound's XLogP3 of 2.9 represents a 3.2-fold increase over the non-benzylated analog tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-81-4, XLogP3 = 0.9) , while its topological polar surface area (TPSA = 32.8 Ų) differs from both the non-benzylated (PSA ≈ 41.6 Ų) and benzyl-only deprotected (CAS 132414-50-7, PSA ≈ 15.3 Ų) variants . These divergent physicochemical signatures govern membrane permeability, solubility, and chromatographic behavior in multi-step syntheses. Critically, the simultaneous presence of acid-labile Boc and hydrogenolyzable benzyl protecting groups enables chemoselective deprotection sequences that neither mono-protected nor fully deprotected analogs can support, making direct substitution impossible without redesigning entire synthetic routes .

Quantitative Comparative Evidence Guide for tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-80-3)


Lipophilicity (XLogP3) Head-to-Head Comparison: N-Benzyl Substitution Drives 3.2-Fold LogP Increase Versus Non-Benzylated Analog

The target compound exhibits an XLogP3-AA value of 2.9 (PubChem computed), representing a substantial +2.0 log unit increase over the non-benzylated analog tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-81-4, XLogP3 = 0.9) . When compared to the fully deprotected 1-benzyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-50-7, LogP ≈ 1.42–1.75), the target compound is approximately 1.2–1.5 log units more lipophilic, attributable to the Boc group's contribution . This places the target compound within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while retaining sufficient polarity for aqueous handling, a balance that neither the overly hydrophilic non-benzylated analog (LogP 0.8–0.9) nor the moderately lipophilic but Boc-lacking benzyl analog achieves with the same protection profile.

Lipophilicity XLogP3 Drug-likeness ADME

Topological Polar Surface Area (TPSA) Differentiation: Target Compound Occupies an Intermediate Permeability Window Distinct from Both Simpler and Deprotected Analogs

The target compound has a computed TPSA of 32.8 Ų (PubChem), positioning it between the more polar non-benzylated analog (CAS 132414-81-4, PSA ≈ 41.6 Ų) and the less polar fully deprotected benzyl analog (CAS 132414-50-7, PSA ≈ 15.3 Ų) . This intermediate TPSA value is notable because it falls below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier penetration, while being sufficiently above the very low PSA of the deprotected analog to retain some aqueous solubility. The TPSA difference of –8.8 Ų relative to the non-benzylated analog reflects the shielding effect of the benzyl substituent, which reduces the exposed polar surface contributed by the tertiary amine.

TPSA Membrane permeability CNS drug-likeness Blood-brain barrier

Orthogonal Protection Architecture: Simultaneous Boc and Benzyl Groups Enable Chemoselective Deprotonation Sequences Unavailable in Mono-Protected Analogs

The target compound is uniquely characterized by the simultaneous presence of an acid-labile Boc carbamate at N-5 and a hydrogenolyzable benzyl group at N-1 . This orthogonal protection strategy permits two distinct deprotection pathways: (i) TFA-mediated Boc removal to expose the N-5 secondary amine while preserving the N-benzyl group, or (ii) catalytic hydrogenolysis (H₂, Pd/C) to remove the benzyl group while retaining Boc protection. In contrast, the non-benzylated analog (CAS 132414-81-4) offers only a single Boc-protected amine with no second orthogonal handle, while the benzyl-only analog (CAS 132414-50-7) lacks the Boc group entirely and would require re-protection before further elaboration . This dual-protection architecture has been explicitly exploited in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-based DPP-IV inhibitors (US8785477B2) and USP30 inhibitors (US11084821B2), where sequential functionalization of the two nitrogen atoms is required .

Orthogonal protection Solid-phase synthesis Sequential deprotection Synthetic intermediate

Hydrogen Bond Donor Count: Zero HBD Confers Superior Passive Membrane Permeability Versus Non-Benzylated Analog (HBD = 1)

The target compound has a computed hydrogen bond donor (HBD) count of 0, compared to HBD = 1 for the non-benzylated analog tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-81-4) . This difference arises because the benzyl group at N-1 fully substitutes the tertiary amine, eliminating the N-H donor present in the non-benzylated analog. Each hydrogen bond donor is estimated to reduce passive permeation by approximately 10-fold in membrane permeability models, meaning the target compound is predicted to have roughly one order of magnitude higher passive membrane flux than the non-benzylated comparator under identical conditions . The zero HBD count also contributes to the compound's placement within favorable CNS drug-like chemical space, complementing its TPSA of 32.8 Ų and XLogP3 of 2.9.

Hydrogen bond donor Lipinski rule Oral bioavailability CNS penetration

Boiling Point and Thermal Stability: Target Compound's Higher BP (+98°C vs. Non-Benzylated Analog) Reflects Enhanced Intermolecular Interactions Relevant to Purification and Storage

The target compound exhibits a predicted boiling point of 393.4 ± 25.0 °C at 760 mmHg, which is approximately 98 °C higher than the non-benzylated analog tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-81-4, BP = 295.4 ± 13.0 °C) and approximately 89 °C higher than the fully deprotected 1-benzyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-50-7, BP = 304.4 ± 17.0 °C) . This elevated boiling point, driven by the combined mass of both benzyl (C₇H₇, 91.13 Da) and Boc (C₅H₉O₂, 101.12 Da) substituents, translates into a higher flash point of 191.7 ± 23.2 °C for the target compound . While all three compounds share a similar predicted density of approximately 1.07–1.10 g/cm³, the significantly higher boiling point of the target compound indicates stronger intermolecular dispersion forces, which can affect vacuum distillation conditions and sublimation behavior during purification.

Boiling point Thermal stability Purification Distillation Storage

Scaffold Position in USP30 Inhibitor Program: Target Compound Serves as a Key Intermediate for a Chemotype Achieving IC50 Values from 5,500 nM Down to <100 nM After Elaboration

The hexahydropyrrolo[3,4-b]pyrrole scaffold exemplified by the target compound is a core structural element in Mission Therapeutics' USP30 inhibitor program (US11084821B2). While the target compound itself is a protected intermediate, closely related elaborated analogs demonstrate USP30 inhibitory activity: Example 1 (1-Phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitrile) shows IC50 = 5,500 nM, while more optimized Examples 8 and 27 achieve IC50 values of 550 nM and 55 nM respectively . Separately, the compound MTX115325 (Example 1 from a related series) is an orally bioavailable, brain-penetrant USP30 inhibitor with IC50 = 12 nM that increases ubiquitination of the USP30 substrate TOM20 (EC50 = 32 nM) and prevents dopaminergic neuronal loss in vivo . The target compound's specific substitution pattern—with benzyl at N-1 and Boc at N-5—provides the precise protection strategy needed for the sequential introduction of the 5-carbonitrile and 1-aryl/heteroaryl pharmacophoric elements that drive USP30 potency, a synthetic route that cannot be replicated with mono-protected or deprotected analogs .

USP30 inhibitor Deubiquitylase Mitochondrial dysfunction Neuroprotection Structure-activity relationship

Best-Fit Research and Industrial Application Scenarios for tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-80-3)


Sequential Diversification in USP30 Deubiquitylase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing USP30 inhibitors for neurodegenerative indications (Parkinson's disease, multiple system atrophy) should prioritize this compound as the entry point for parallel library synthesis. The orthogonal Boc/benzyl protection enables systematic exploration of N-5 carbonitrile/amide substituents (via Boc deprotection with TFA, then functionalization) while the N-1 benzyl group can be removed by hydrogenolysis and replaced with diverse aryl or heteroaryl groups to modulate USP30 potency and selectivity. As demonstrated by BindingDB data, analogs elaborated from this scaffold span IC50 values from 5,500 nM to 55 nM against human USP30, with the clinical candidate MTX115325 achieving IC50 = 12 nM (oral, brain-penetrant, with in vivo dopaminergic neuroprotection) . The compound's computed TPSA of 32.8 Ų and XLogP3 of 2.9 place elaborated products within the CNS drug-like chemical space needed for neurodegenerative disease applications .

DPP-IV Inhibitor Intermediate for Type 2 Diabetes Drug Discovery

Research groups developing dipeptidyl peptidase IV (DPP-IV) inhibitors should select this compound over non-benzylated or deprotected analogs because the dual-protected scaffold maps directly onto the general formula (I) disclosed in US8785477B2, where the N-1 and N-5 positions are independently elaborated with (hetero)aryl and aminoacyl substituents to achieve DPP-IV IC50 values in the low nanomolar range . The compound's zero HBD count (vs. HBD = 1 for the non-benzylated analog) is a critical advantage for oral bioavailability optimization in this therapeutic class, where most marketed DPP-IV inhibitors (e.g., sitagliptin, vildagliptin) maintain low HBD profiles . The elevated boiling point (393.4 °C) relative to simpler analogs also facilitates high-temperature amide coupling reactions commonly employed in DPP-IV inhibitor synthesis without premature volatilization of the building block .

Histamine H3 Receptor Antagonist Scaffold Construction for Cognitive Disorder Programs

For CNS drug discovery programs targeting the histamine H3 receptor (implicated in cognition, attention, and sleep-wake regulation), this compound provides the exact (3aR,6aR)-configured octahydropyrrolo[3,4-b]pyrrole core that yielded the highly potent H3 antagonist 17a (human H3 Ki = 0.54 nM, rat H3 Ki = 4.57 nM, oral bioavailability = 39%, t₁/₂ = 2.4 h in rats) . The target compound's benzyl group at N-1 mirrors the 1-aryl substitution pattern essential for H3 receptor binding, while the Boc group at N-5 can be removed to introduce the 5-alkyl substituent that drives species-specific potency and pharmacokinetic optimization. The compound's XLogP3 of 2.9 and TPSA of 32.8 Ų place it favorably within the physicochemical envelope associated with the published H3 antagonist chemotype, and procurement of the non-benzylated analog (XLogP3 = 0.9) would produce derivatives with suboptimal lipophilicity for CNS target engagement .

Fluoroquinolone Antibacterial Intermediate via Pyrrolo[3,4-b]pyrrole C-7 Substituent Strategy

Industrial process chemistry groups synthesizing next-generation fluoroquinolone antibacterials should utilize this compound as a protected precursor to the octahydropyrrolo[3,4-b]pyrrole C-7 substituent, a modification known to enhance Gram-positive antibacterial potency and reduce efflux-mediated resistance in quinolone scaffolds . The orthogonal protection strategy is essential here: the Boc group stabilizes the secondary amine during the nucleophilic aromatic substitution at the quinolone C-7 position, after which deprotection reveals the free amine for subsequent salt formation or prodrug derivatization. The benzyl group at N-1 can be retained to modulate lipophilicity and bacterial cell penetration, or removed to generate the unsubstituted octahydropyrrolo[3,4-b]pyrrole. The target compound's higher boiling point (393.4 °C vs. 295.4 °C for the non-benzylated analog) provides a wider thermal operating window for high-temperature coupling reactions with quinolone carboxylic acid cores .

Quote Request

Request a Quote for tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.